(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester physical properties
(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester physical properties
An In-depth Technical Guide to the Physical Properties of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester for Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester is a heterocyclic building block of significant interest in medicinal chemistry. As a bifunctional molecule featuring a protected amine and a secondary amine within a piperidine scaffold, it serves as a versatile intermediate in the synthesis of complex molecular architectures. The strategic placement of the methyl group and the carbamate protecting group allows for controlled, sequential reactions, making it a valuable component in the construction of novel therapeutic agents. Piperidine derivatives are integral to the structure of numerous pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties and engage with biological targets in a three-dimensional space.[1][2] This guide provides a comprehensive overview of the core physical properties of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester, outlines the experimental methodologies for their determination, and discusses the compound's application in the context of drug discovery, particularly as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[3][4][5]
Molecular Structure and Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are dictated by its molecular structure. (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester, with the molecular formula C11H22N2O2, possesses a molecular weight of 214.3 g/mol .[6] The presence of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of its utility in organic synthesis. This group shields the amine functionality, preventing unwanted side reactions and can be readily removed under mild acidic conditions to allow for further molecular elaboration.[7][8]
Table 1: Core Physicochemical Properties of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester
| Property | Value | Source |
| Molecular Formula | C11H22N2O2 | [6] |
| Molecular Weight | 214.3 g/mol | [6] |
| Predicted Boiling Point | 313.4 ± 31.0 °C | [6] |
| Predicted Density | 1.00 ± 0.1 g/cm³ | [6] |
| Appearance | Solid (form may vary by isomer) | General chemical catalogs |
Note: Boiling point and density are predicted values and should be confirmed experimentally.
Experimental Determination of Physical Properties
A thorough understanding of a compound's physical properties is paramount for its application in drug development, influencing everything from reaction conditions to formulation. The following sections detail the standard experimental protocols for determining these key characteristics.
Melting Point Determination
The melting point is a critical indicator of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress and broaden this range.
Experimental Protocol for Melting Point Determination:
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Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 1-2 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or digital temperature sensor.
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Initial Rapid Heating: A preliminary determination is often performed with a rapid heating rate to quickly identify an approximate melting range.
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Precise Determination: A fresh sample is heated to just below the approximate melting point, and then the temperature is increased slowly (1-2°C per minute).
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Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.
Solubility Assessment
Solubility is a crucial property for a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. For a synthetic intermediate, solubility in various solvents dictates the choice of reaction and purification conditions. (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester is generally soluble in many organic solvents like ethanol, ether, and chloroform.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):
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Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffers at various pH, organic solvents) in a sealed flask.
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Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
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Phase Separation: The undissolved solid is removed by centrifugation or filtration.
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Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol for NMR Sample Preparation:
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Sample Weighing: Approximately 5-25 mg of the compound is accurately weighed.
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Solvent Addition: The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for a wide range of organic compounds.
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Transfer to NMR Tube: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although the residual solvent peak is often used as a secondary reference.
While specific, verified spectra for (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester are not widely published, the expected 1H NMR spectrum would show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the piperidine ring (a doublet), and a complex pattern of multiplets for the piperidine ring protons. The 13C NMR would similarly display distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring and methyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR):
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Instrument Preparation: The ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
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Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
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Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.
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Spectrum Acquisition: The infrared spectrum is recorded.
The FTIR spectrum of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester would be expected to show characteristic absorption bands for the N-H stretch of the carbamate, C-H stretches of the alkyl groups, and a strong C=O stretch for the carbamate carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Experimental Protocol for Mass Spectrometry Sample Preparation (for Electrospray Ionization - ESI):
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Stock Solution Preparation: A stock solution of the compound is prepared by dissolving it in an organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
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Dilution: An aliquot of the stock solution is further diluted with a suitable solvent mixture (often containing a small amount of formic acid to promote ionization) to a final concentration in the low µg/mL range.
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Filtration: The final solution is filtered through a syringe filter (e.g., 0.22 µm) to remove any particulates before introduction into the mass spectrometer.
Application in Drug Discovery: A Building Block for Janus Kinase (JAK) Inhibitors
The true value of a chemical intermediate like (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester is realized in its application. The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into drugs targeting a wide range of diseases.[1][2][7] One prominent area is the development of inhibitors for the Janus kinase (JAK) family of enzymes.[3][4][5] The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and is implicated in various autoimmune and inflammatory diseases.[3][5]
The synthesis of potent and selective JAK inhibitors often involves the construction of a core scaffold that can effectively bind to the ATP-binding site of the kinase. (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester provides a key fragment for building such molecules. The Boc-protected amine allows for the piperidine nitrogen to be coupled to a heterocyclic core (e.g., a pyrrolo[2,3-d]pyrimidine, a common scaffold in JAK inhibitors), while the 4-amino group, after deprotection, can be further functionalized to introduce moieties that enhance potency or selectivity.
Below is a logical workflow illustrating the role of this intermediate in the synthesis of a hypothetical JAK inhibitor.
Caption: Logical workflow for the synthesis and application of (2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester.
Conclusion
(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester is a valuable and versatile building block in modern drug discovery. While a comprehensive set of experimentally determined physical properties for every isomer is not exhaustively documented in publicly accessible literature, this guide outlines the standard, robust methodologies that researchers and drug development professionals can employ for its thorough characterization. Understanding these properties is not merely an academic exercise; it is a critical step that informs every stage of the development pipeline, from synthetic route optimization to the formulation of a final drug product. The strategic use of such intermediates, particularly in the synthesis of targeted therapies like JAK inhibitors, underscores the importance of fundamental physicochemical characterization in the quest for novel medicines.
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